4-hydroxy-6-methoxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide
Description
4-Hydroxy-6-methoxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide is a synthetic quinoline derivative characterized by a hydroxy group at position 4, a methoxy group at position 6, and a carboxamide substituent at position 3 linked to a 2-(pyridin-4-yl)ethyl side chain.
Properties
Molecular Formula |
C18H17N3O3 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
6-methoxy-4-oxo-N-(2-pyridin-4-ylethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H17N3O3/c1-24-13-2-3-16-14(10-13)17(22)15(11-21-16)18(23)20-9-6-12-4-7-19-8-5-12/h2-5,7-8,10-11H,6,9H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
PNKIPKOANNHFAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methoxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methanol and hydroxylamine.
Attachment of the Pyridinyl Ethyl Group: The pyridinyl ethyl group can be attached via a nucleophilic substitution reaction using 4-bromopyridine and an appropriate base.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6-methoxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Formation of a quinoline-3-carboxylic acid derivative.
Reduction: Formation of a quinoline-3-amine derivative.
Substitution: Formation of a quinoline derivative with a different substituent at the methoxy position.
Scientific Research Applications
Biological Activities
Research indicates that 4-hydroxy-6-methoxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide possesses several notable biological activities:
- Enzyme Modulation : The compound has shown the ability to bind effectively to various enzymes and receptors, influencing kinase activity, which is crucial in signaling pathways related to cell proliferation and apoptosis.
- Anticancer Potential : Preliminary studies suggest that it may have anticancer properties by targeting specific molecular pathways involved in tumor growth. Its structural similarity to other quinoline derivatives known for their anticancer effects supports this hypothesis .
- Neuropharmacological Effects : The compound may interact with nicotinic acetylcholine receptors, which are important in neuropharmacology, suggesting potential applications in treating neurodegenerative diseases .
Anticancer Research
The compound's anticancer potential has been evaluated through various studies:
- Case Study 1 : In vitro assays demonstrated that the compound inhibited the growth of cancer cell lines, with IC50 values indicating significant potency against certain types of tumors.
- Case Study 2 : A recent study highlighted its ability to induce apoptosis in breast cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways .
Neuropharmacology
The targeting of nicotinic receptors presents another promising application:
- Case Study 3 : Research has shown that compounds similar to 4-hydroxy-6-methoxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide can enhance cognitive function in animal models, indicating potential use in Alzheimer's disease treatment .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals distinct features and potential advantages:
| Compound Name | Unique Features |
|---|---|
| 4-Hydroxy-6-methoxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide | Hydroxy and methoxy groups enhance solubility and biological activity. |
| 4-Hydroxy-7-methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide | Variation in methoxy position may alter binding affinity. |
| 8-Hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide | Nitrophenyl group may enhance antimicrobial properties. |
Mechanism of Action
The mechanism of action of 4-hydroxy-6-methoxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Quinoline-3-carboxamide Derivatives
Key Observations:
Substitution Patterns :
- The target compound lacks a chlorine atom (unlike ), which may reduce electrophilic reactivity and alter target specificity.
- The methoxy group at position 6 (shared with ) could enhance lipophilicity compared to hydroxy or chloro substituents .
- The ethyl linker in the target compound may improve conformational flexibility compared to the methyl linker in .
Biological Implications: Pyridine at position 4 (target compound vs. position 2 in ) may influence binding to receptors with steric or electronic preferences. The absence of a 2-oxo group (cf.
Physicochemical Properties
Table 2: Comparative Physicochemical Data (Estimated)
- The target compound’s moderate LogP (~2.1) suggests balanced membrane permeability and solubility, favorable for oral bioavailability.
Biological Activity
4-Hydroxy-6-methoxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C18H17N3O3
- Molecular Weight : 323.3 g/mol
- IUPAC Name : 6-methoxy-4-oxo-N-(2-pyridin-4-ylethyl)-1H-quinoline-3-carboxamide
Biological Activity Overview
The compound exhibits a range of biological activities due to its structural features, which allow it to interact with various biological targets. Key areas of activity include:
- Antimicrobial Activity : Quinoline derivatives, including this compound, have been shown to possess significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies indicate that related quinoline compounds exhibit inhibitory effects against strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae .
- Anticancer Properties : Research has demonstrated that 4-hydroxy-6-methoxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide may inhibit cancer cell proliferation. IC50 values for related quinoline derivatives against cancer cell lines (e.g., HeLa, MCF-7) suggest promising anticancer activity, with some derivatives showing IC50 values as low as 20 nM .
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in disrupting signaling pathways involved in cell growth and survival. This mechanism is crucial for its anticancer effects and could also extend to other therapeutic areas .
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. Key mechanisms include:
- Inhibition of kinases involved in cell signaling pathways.
- Interaction with DNA or RNA, potentially leading to disruptions in replication or transcription processes.
Case Studies
- Antiviral Activity : A study highlighted the antiviral potential of quinoline derivatives against various viruses, indicating that modifications in the quinoline structure can enhance efficacy against viral infections . This suggests potential applications in developing antiviral therapies.
- Multitarget Approach : The structural diversity of 4-hydroxy-6-methoxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide allows for a multitarget approach in drug development. This is particularly beneficial in treating complex diseases like cancer where multiple pathways are involved .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Methoxyquinoline | Similar quinoline core | Antimicrobial |
| 1,2,4-Triazolo[4,3-a]pyridine derivative | Contains triazole ring | Anticancer |
| 5-Fluoroquinolone | Fluorinated quinolone | Broad-spectrum antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
